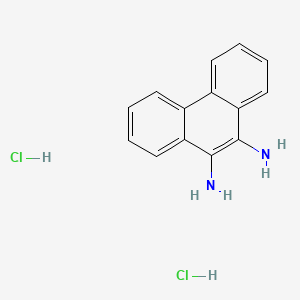![molecular formula C12H10ClN5O2 B13781541 4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide CAS No. 91961-77-2](/img/structure/B13781541.png)
4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide is a synthetic organic compound that has garnered interest in scientific research due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a chloro-substituted benzamide group and a pyrazine ring, which are linked through a hydrazinecarbonyl moiety.
Métodos De Preparación
The synthesis of 4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the hydrazinecarbonyl group: This step involves the reaction of the pyrazine derivative with hydrazine to introduce the hydrazinecarbonyl moiety.
Coupling with 4-chlorobenzoyl chloride: The final step involves the coupling of the intermediate with 4-chlorobenzoyl chloride to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different pharmacological properties.
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles, leading to a variety of derivatives with different chemical and biological properties.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: It may find applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide can be compared with other similar compounds, such as:
4-chloro-N-(1-methylcyclohexyl)aniline: This compound also contains a chloro-substituted benzamide group but differs in the nature of the substituent on the nitrogen atom.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been studied for their anti-tubercular activity and share structural similarities with this compound
Propiedades
Número CAS |
91961-77-2 |
|---|---|
Fórmula molecular |
C12H10ClN5O2 |
Peso molecular |
291.69 g/mol |
Nombre IUPAC |
4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide |
InChI |
InChI=1S/C12H10ClN5O2/c13-8-3-1-7(2-4-8)11(19)17-10-9(12(20)18-14)15-5-6-16-10/h1-6H,14H2,(H,18,20)(H,16,17,19) |
Clave InChI |
XDTRWBUVRZXEOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=NC=CN=C2C(=O)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




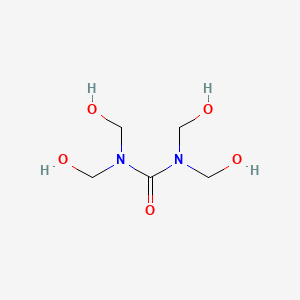

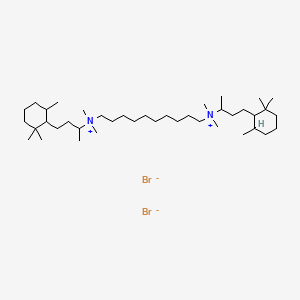
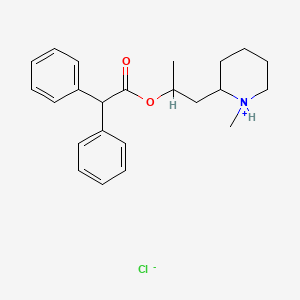
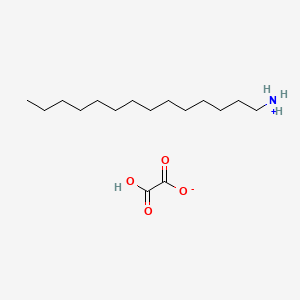
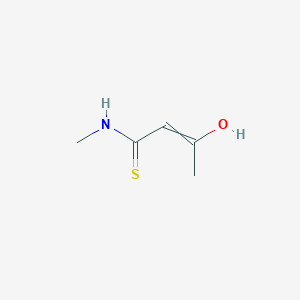
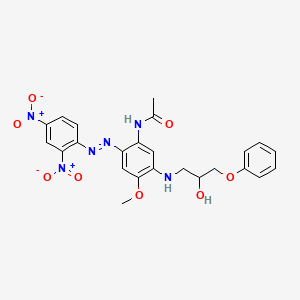
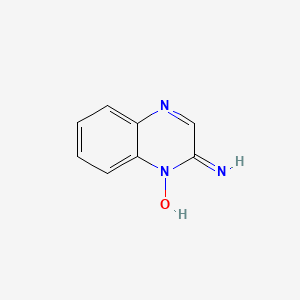
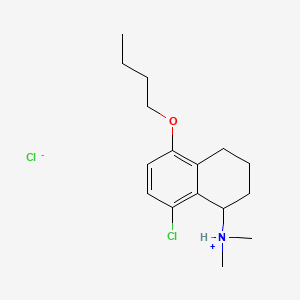
![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
